molecular formula C20H36O2 B1655947 13-Episclareol CAS No. 4630-08-4

13-Episclareol

Numéro de catalogue: B1655947
Numéro CAS: 4630-08-4
Poids moléculaire: 308.5
Clé InChI: XVULBTBTFGYVRC-SVPXJYONSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

13-Episclareol is a labdane diterpenoid, a class of compounds characterized by a bicyclic structure derived from geranylgeranyl pyrophosphate. It is structurally distinguished by the epimerization of the hydroxyl group at the C13 position compared to its stereoisomer, sclareol . This compound is found in plants such as Cistus incanus (Cistaceae) and Viburnum suspensum (Caprifoliaceae), where it contributes to antimicrobial and antifungal defenses .

Propriétés

Numéro CAS

4630-08-4

Formule moléculaire

C20H36O2

Poids moléculaire

308.5

Nom IUPAC

(1R,2R,4aS,8aS)-1-(3-hydroxy-3-methylpent-4-enyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol

InChI

InChI=1S/C20H36O2/c1-7-18(4,21)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)22/h7,15-16,21-22H,1,8-14H2,2-6H3/t15-,16+,18?,19-,20+/m0/s1

Clé InChI

XVULBTBTFGYVRC-SVPXJYONSA-N

SMILES

CC1(CCCC2(C1CCC(C2CCC(C)(C=C)O)(C)O)C)C

SMILES isomérique

C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CCC(C)(C=C)O)(C)O)(C)C

SMILES canonique

CC1(CCCC2(C1CCC(C2CCC(C)(C=C)O)(C)O)C)C

melting_point

97.0 °C

Autres numéros CAS

515-03-7
4630-08-4

Description physique

Solid;  Bitter herbaceous hay-like aroma

Solubilité

Practically insoluble or insoluble in water
Soluble (in ethanol)

Synonymes

labd-14-ene-8alpha, 13beta-diol
sclareol
sclareol oxide

Origine du produit

United States

Applications De Recherche Scientifique

Anticancer Properties

Mechanism of Action
13-Episclareol has demonstrated notable antiproliferative effects against various cancer cell lines, including breast and uterine cancers. Studies indicate that it operates through multiple pathways:

  • Cell Cycle Arrest : It induces G0/G1 phase cell cycle arrest in cancer cells, leading to reduced cell proliferation.
  • Apoptosis Induction : The compound promotes apoptotic changes in cancer cells, evidenced by increased caspase activity and PARP cleavage .
  • Comparative Efficacy : Its efficacy is comparable to established chemotherapeutics like Tamoxifen, with reported IC50 values indicating potent activity against MCF-7 breast cancer cells (IC50 = 11.056 µM) .

Case Studies

  • Breast Cancer : A study showed that this compound significantly inhibited the growth of MCF-7 cells in vitro, with apoptotic changes observed at varying concentrations .
  • Uterine Cancer : Similar antiproliferative effects were noted in uterine cancer cell lines, reinforcing its potential as a therapeutic agent .

Antibacterial Activity

This compound exhibits selective antibacterial properties, particularly against Gram-positive bacteria. Its mechanism involves:

  • Inhibition of Respiratory Chain : The compound inhibits oxygen consumption in bacterial cells and affects key enzymatic activities involved in the respiratory chain (NADH oxidase and cytochrome c reductase), while sparing Gram-negative bacteria .

Case Studies

  • Bacterial Strains Tested : Research has shown effective bactericidal action against strains such as Bacillus cereus, highlighting its potential for use in treating infections caused by resistant bacterial strains .

Anti-inflammatory Effects

The compound also demonstrates significant anti-inflammatory properties:

  • Cytokine Modulation : this compound reduces the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and inhibits pathways like NF-κB and MAPK signaling .

Case Studies

  • Rheumatoid Arthritis Model : In animal studies, treatment with this compound alleviated symptoms of rheumatoid arthritis by modulating inflammatory responses .
  • Lung Injury Models : The compound was effective in reducing lung injury induced by LPS through suppression of inflammatory mediators .

Agricultural Applications

Beyond medicinal uses, this compound has potential applications in agriculture:

  • Pest Resistance : Its bioactive properties may be harnessed to develop natural pesticides or growth enhancers for crops.

Comparaison Avec Des Composés Similaires

Comparison with Sclareol

Structural Differences

Sclareol and 13-episclareol are C13 epimers, differing in the stereochemistry of the hydroxyl group at the C13 position (Figure 1). This minor structural variation significantly impacts their biological activity and industrial applications.

Table 1: Structural Comparison of this compound and Sclareol

Compound C13 Configuration Molecular Formula Source
This compound R C₂₀H₃₄O₂ Cistus incanus
Sclareol S C₂₀H₃₄O₂ Salvia sclarea

Comparison with Other Labdane Diterpenes

Gomojosides (A–O)

These glycosylated labdane diterpenes from Viburnum suspensum share a core bicyclic structure with this compound but differ in sugar moiety attachments.

Table 2: Antimicrobial Activity of Labdane Diterpenes

Compound Target Pathogen Activity (ppm) Source
This compound K. pneumoniae <50
Gomojoside B (5) E. coli 500
Gomojoside M (11) Bacillus subtilis 100
Cryptotrienolic Acid (14) Mycobacterium intracorpus 200
  • Efficacy : this compound requires lower concentrations for bacterial inhibition compared to gomojosides, highlighting its superior antimicrobial potency .
Cryptotrienolic Acid (14) and Isocupressic Acid

These abietane-type diterpenes from Juniperus procera exhibit structural divergence (tricyclic vs. bicyclic core) but share antimicrobial targets like S. aureus. However, this compound achieves MIC values 2–4 times lower against the same pathogens .

Data Tables

Table 3: Antifungal and Biotechnological Applications

Compound Antifungal Activity (IC₅₀, µg/mL) Biotech Yield (Ambrox)
This compound 12.5 (B. cinerea) 30%
Sclareol 25 (B. cinerea) 70%

Méthodes De Préparation

Synthetic Preparation Methods

Superacid-Catalyzed Cyclization of Sclareol

The most efficient synthetic route involves low-temperature cyclization of (-)-sclareol using fluorosulfonic acid (FSO3H) in dichloromethane-isopropyl nitrate solvent systems. This method capitalizes on the conformational flexibility of sclareol's decalin system under superacidic conditions.

Reaction Optimization

Critical parameters influencing epimer selectivity include:

  • Temperature : Optimal cyclization occurs at -95°C, achieving 9:1 selectivity for 13-episclareol over its C-13 epimer. Warmer conditions (-85°C) reduce selectivity to 1.59:1 due to competing elimination pathways.
  • Acid Stoichiometry : 5 equivalents of FSO3H per sclareol molecule maximize conversion (96%) while minimizing byproduct formation.
  • Addition Sequence : Inverse addition of sclareol solution to pre-chilled acid minimizes thermal decomposition, preserving stereochemical integrity.

The reaction mechanism proceeds through a proposed SN2-type pathway at C-13, facilitated by protonation of the C8 hydroxyl group (Scheme 1). This creates an oxonium ion susceptible to nucleophilic attack by the Δ14 double bond, with subsequent Wagner-Meerwein hydride shift stabilizing the 13-epi configuration.

Table 1: Optimization of Superacidic Cyclization Conditions

Condition Set Temp (°C) FSO3H (equiv) This compound Yield (%) Epimer Ratio (13-epi:normal)
Optimal -95 5 89 9:1
Suboptimal -85 3 56 1.59:1
Baseline -78 1.5 42 0.67:1

Data derived from GC-MS analysis of crude reaction mixtures.

Multi-Step Synthesis from Sclareol Precursors

Alternative routes employ phosphine-mediated deoxygenation sequences, though these are less favored due to scalability issues:

  • Epoxide Formation : Sclareol oxide preparation via mCPBA epoxidation (72% yield)
  • Reductive Opening : Samarium iodide-mediated cleavage generates secondary alcohol intermediates
  • Dehydration-Epoxidation : Sequential Burgess reagent treatment and VO(acac)2 catalysis achieves 46% overall yield

While these methods provide material for structure-activity studies, their 3-4 step sequences and reliance on air-sensitive reagents limit industrial applicability compared to single-step superacid protocols.

Natural Isolation from Plant Sources

Source Material Selection

This compound occurs natively in:

  • Coleus forskohlii roots (0.02-0.05% dry weight)
  • Pseudognaphalium cheiranthifolium resin (0.8-1.2% crude exudate)
  • Salvia sclarea leaf trichomes (trace amounts <0.01%)

Extraction and Purification Protocol

A standardized isolation procedure from C. forskohlii involves:

  • Soxhlet Extraction : Dried roots (500g) extracted with hexane:EtOAc (3:1) for 72h
  • Silica Gel Chromatography :
    • Mobile phase: Gradient from petroleum ether to 40% EtOAc
    • Fraction collection monitored by TLC (Rf 0.38 in CHCl3:MeOH 95:5)
  • Crystallization : Crude extract recrystallized from MeOH:H2O (4:1) yields 98mg pure this compound

Structural confirmation employs:

  • 2D NMR : Key NOESY correlations between H-13 (δ 3.72) and H-15 (δ 1.02) confirm epi configuration
  • HRMS : m/z 290.2714 [M+H]+ (calc. 290.2710 for C20H34O2)

Comparative Analysis of Preparation Methods

Table 2: Methodological Comparison

Parameter Superacid Synthesis Natural Isolation
Yield 89% 0.02-0.05%
Purity >95% 98%
Scalability Kilogram-scale Gram-scale
Cost per Gram $12-15 $480-600
Reaction Time 15 minutes 5-7 days
Stereoselectivity 90% ee Racemic

Data synthesized from.

The superacid route surpasses natural isolation in efficiency and cost-effectiveness, though ecological considerations favor plant-derived material for certain pharmaceutical applications. Recent advances in continuous flow reactor technology have enhanced the synthetic method's safety profile by minimizing exposure to corrosive FSO3H.

Industrial Production Considerations

Raw Material Sourcing

(-)-Sclareol feedstock remains primarily derived from:

  • Salvia sclarea plantations (Bulgaria, Russia) - 120-150 MT/year global production
  • Fermentative biosynthesis using engineered S. cerevisiae strains - titers reaching 2.4g/L

Process Optimization Challenges

Key technical hurdles include:

  • Byproduct Management : Δ8,14-isomer formation increases above -90°C, requiring cryogenic cooling
  • Acid Recovery : FSO3H neutralization generates 3.2kg Na2SO4 per kg product, necessitating waste treatment systems
  • Crystallization Control : Metastable polymorphs require seeding with pure this compound to ensure consistent crystal habit

Analytical Characterization Standards

Spectroscopic Fingerprints

  • 13C NMR (CDCl3) : C-13 (δ 74.3), C-8 (δ 69.8), C-15 (δ 22.1)
  • IR (KBr) : 3420cm-1 (OH), 1645cm-1 (C=C), 1385cm-1 (gem-dimethyl)
  • Optical Rotation : [α]D25 = +18.6° (c 0.5, CHCl3)

Chromatographic Methods

  • HPLC : C18 column, 85:15 MeOH:H2O, 1.0mL/min, tR=14.2min
  • GC-MS : HP-5MS column, 70eV EI, m/z 290 (M+), 272 (M+-H2O)

Emerging Methodologies

Biocatalytic Approaches

Recent developments exploit:

  • CYP76AH1 Mutants : Engineered cytochrome P450s achieve 78% conversion of sclareol to this compound in E. coli
  • Lipase-Mediated Epimerization : Candida antarctica lipase B catalyzes C-13 hydroxyl inversion in SCCO2 medium (65% ee)

Photochemical Modifications

UV irradiation (254nm) induces diradical formation at C-13, enabling stereochemical inversion through triplet energy transfer mechanisms. Preliminary studies show 40% conversion over 8h with 2-acetonaphthone as photosensitizer.

Q & A

Q. How should researchers address discrepancies between their findings and existing literature on this compound?

  • Methodological Answer : Conduct a robustness check (e.g., alternative assays, independent synthesis batches). Publish negative results in repositories like Zenodo to avoid publication bias. Engage in open peer review to discuss methodological differences with original authors .

Tables: Key Analytical Parameters for this compound

Parameter Technique Acceptable Range Reference
PurityGC-MS≥95%
Optical RotationPolarimetry[α]²⁵_D = -15° to -20°
Melting PointDSC85–87°C
LogP (Partition Coeff.)HPLC (C18 column)3.2 ± 0.2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-Episclareol
Reactant of Route 2
Reactant of Route 2
13-Episclareol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.